molecular formula C6H10N2O2 B7968901 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B7968901
M. Wt: 142.16 g/mol
InChI Key: KGMHCFJLIMETNO-UHFFFAOYSA-N
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Description

3-Oxa-1,7-diazaspiro[44]nonan-2-one is a heterocyclic compound characterized by a spirocyclic structure that includes an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like tetrahydrofuran or dimethyl sulfoxide. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and spirocyclic analogs. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Scientific Research Applications

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-3,7-diazaspiro[4.4]nonan-2-one: Similar in structure but with different substitution patterns.

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Contains a methyl group, which alters its chemical properties and reactivity.

    1,7-Diazaspiro[4.4]nonan-6-one: Lacks the oxygen atom, resulting in different chemical behavior.

Uniqueness

3-Oxa-1,7-diazaspiro[4.4]nonan-2-one is unique due to its specific spirocyclic structure that includes both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-oxa-1,7-diazaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-8-6(4-10-5)1-2-7-3-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMHCFJLIMETNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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